molecular formula C13H17N3O2S B4236480 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)propanamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)propanamide

Cat. No. B4236480
M. Wt: 279.36 g/mol
InChI Key: DFXWBHICQRQHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)propanamide is a chemical compound with a molecular formula C14H18N2O2S. It is commonly known as AM-1241 and is a synthetic cannabinoid receptor agonist. The compound was first synthesized in 1998 by a group of researchers at the University of Connecticut.

Mechanism of Action

The CB2 receptor is a G protein-coupled receptor that is involved in the regulation of immune function. Activation of CB2 receptors by AM-1241 leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This results in a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
AM-1241 has been shown to have a number of biochemical and physiological effects. It has been found to reduce inflammation in animal models of various diseases, including arthritis, multiple sclerosis, and colitis. It has also been shown to have analgesic effects in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using AM-1241 in lab experiments is its selectivity for the CB2 receptor. This allows researchers to specifically target immune cells and study their function in various disease models. However, one limitation of using AM-1241 is its limited solubility in aqueous solutions, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on AM-1241. One area of interest is the potential use of AM-1241 as a treatment for neuroinflammatory disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective CB2 receptor agonists for use in the treatment of various inflammatory and autoimmune diseases. Additionally, further studies are needed to fully understand the mechanism of action of AM-1241 and its effects on immune function.

Scientific Research Applications

AM-1241 has been extensively studied for its potential therapeutic applications. It is a selective agonist for the cannabinoid receptor subtype CB2, which is primarily expressed in immune cells. This makes it a promising target for the treatment of various inflammatory and autoimmune diseases.

properties

IUPAC Name

3-(5-methylfuran-2-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c1-8(2)12-15-16-13(19-12)14-11(17)7-6-10-5-4-9(3)18-10/h4-5,8H,6-7H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXWBHICQRQHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)propanamide
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N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)propanamide
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N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)propanamide
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N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)propanamide
Reactant of Route 5
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N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)propanamide
Reactant of Route 6
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-3-(5-methyl-2-furyl)propanamide

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